molecular formula C16H22N2O3 B5832369 Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B5832369
M. Wt: 290.36 g/mol
InChI Key: SDRJURPTKNIMQI-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a 3,5-dimethylphenyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate typically involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, leading to changes in their activity. The compound may also modulate signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate: Characterized by the presence of an ethyl ester group, a piperazine ring, and a 3,5-dimethylphenyl group.

    Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Ethyl 4-[(3,5-dimethylphenyl)carbonyl]morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

This compound is unique due to the presence of the piperazine ring, which imparts specific biological activities and chemical reactivity. The combination of the 3,5-dimethylphenyl group and the piperazine ring makes this compound particularly interesting for medicinal chemistry and drug development.

Properties

IUPAC Name

ethyl 4-(3,5-dimethylbenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-21-16(20)18-7-5-17(6-8-18)15(19)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRJURPTKNIMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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